Ethyl 4-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to a benzoate moiety, which is further substituted with an ethoxy and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy]benzoate can be achieved through esterification reactions. One common method involves the reaction of 4-hydroxybenzoic acid with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Hydrolysis: 4-hydroxybenzoic acid and ethyl 2-methylpropanoate.
Reduction: 4-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy]benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy]benzoic acid derivatives.
Scientific Research Applications
Ethyl 4-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy]benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of pharmaceutical agents, particularly those involving ester functionalities.
Material Science: It may be utilized in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy]benzoate depends on its application. In organic synthesis, it acts as a building block for the construction of larger molecules. In pharmaceuticals, its ester group can undergo hydrolysis to release active compounds that interact with biological targets. The specific molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 4-[(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy]benzoate can be compared with other esters such as:
Methyl 4-hydroxybenzoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 4-hydroxybenzoate: Lacks the additional ethoxy and methyl substitution.
Ethyl 4-[(1-methoxy-2-methyl-1-oxopropan-2-yl)oxy]benzoate: Similar but with a methoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
CAS No. |
62402-55-5 |
---|---|
Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
ethyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxybenzoate |
InChI |
InChI=1S/C15H20O5/c1-5-18-13(16)11-7-9-12(10-8-11)20-15(3,4)14(17)19-6-2/h7-10H,5-6H2,1-4H3 |
InChI Key |
HVXVFOIQFGIXCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(C)(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.